molecular formula C21H12BrClO2 B12860252 6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one CAS No. 5789-56-0

6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one

Cat. No.: B12860252
CAS No.: 5789-56-0
M. Wt: 411.7 g/mol
InChI Key: RGQSGEZANTVSFD-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one is a synthetic chromen-4-one derivative offered for research and development purposes. Chromenone scaffolds, particularly those with halogen substitutions, are extensively investigated in medicinal chemistry for their diverse biological activities. A key area of research for such compounds is in oncology. Structural analogs, including various 3-heteroarylcoumarins and halogenated flavanones, have demonstrated promising antitumor activity in vitro, with some showing significant cytotoxicity against specific cancer cell lines such as liver carcinoma (HEPG2) . The incorporation of bromo and chloro substituents is a common strategy in drug design, as halogens can influence a molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its interaction with biological targets . Furthermore, halogenated chromenones are also explored in neuroscience research. Related compounds have been evaluated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases . The specific substitution pattern on this compound makes it a valuable chemical intermediate for synthesizing more complex heterocyclic systems or for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5789-56-0

Molecular Formula

C21H12BrClO2

Molecular Weight

411.7 g/mol

IUPAC Name

6-bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one

InChI

InChI=1S/C21H12BrClO2/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)20(21(24)25-18)15-8-4-5-9-17(15)23/h1-12H

InChI Key

RGQSGEZANTVSFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the chromen-2-one (coumarin) core.
  • Introduction of the 6-bromo substituent on the chromen ring.
  • Attachment of the 3-(2-chlorophenyl) and 4-phenyl groups via aromatic substitution or cross-coupling reactions.

Stepwise Synthesis Based on Literature

A detailed synthetic route for related halogenated chromen-2-one derivatives, including 6-bromo substituted compounds, is described in patent CN102850269A and related research articles. The process involves three main stages:

Step Reaction Description Key Reagents and Conditions Outcome
1 Synthesis of 3-benzyl-6-bromo-2-chloroquinoline intermediate Phosphorus oxychloride (POCl3), DMF, N-(4-bromophenyl)-3-hydrocinnamamide, 15–45 °C, 80 °C overnight Formation of brominated quinoline intermediate
2 Methoxylation to form 3-benzyl-6-bromo-2-methoxyquinoline Anhydrous methanol, sodium methoxide, reflux overnight Introduction of methoxy group at position 2
3 Chlorination and radical substitution to form 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), salt of wormwood, dry tetracol phenixin, reflux 6–8 h Final halogenated quinoline derivative

This sequence is adaptable for the preparation of 6-bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one by modifying the aromatic substituents accordingly.

Detailed Reaction Conditions and Yields

The patent CN102850269A provides quantitative data on reagent amounts, reaction times, and yields for the synthesis of brominated quinoline derivatives, which are structurally related to the target compound.

Step Reagents (g or mL) Temperature (°C) Time (h) Yield (%) Notes
1 POCl3: 71.4–80 mL, DMF: 27.2–30 mL, N-(4-bromophenyl)-3-hydrocinnamamide: 34.3–36.5 g 15–45 (initial), 80 (reaction) Overnight (~12 h) Not specified Cooling bath used, brown liquid formed
2 3-benzyl-6-bromo-2-chloroquinoline: 21.5–23.6 g, methanol: 200 mL, sodium methoxide: 200 mL Reflux (methanol) Overnight (~12 h) Not specified Backflow reaction
3 3-benzyl-15-bromo-2-methoxyquinoline: 16.3–17.5 g, NCS: 6.8–7.5 g, BPO: 1.2–1.5 g, salt of wormwood: 34.4–35.6 g, tetracol phenixin: 500 mL Reflux 6–8 h 23.5% (overall improved yield) Radical chlorination step

The overall process is noted for fewer synthetic steps, shorter reaction times, and improved yields compared to previous methods.

Purification and Characterization

  • After each reaction step, the product is extracted using methylene dichloride.
  • Organic layers are dried over magnesium sulfate (MgSO4).
  • Solvent evaporation is followed by recrystallization, often using anhydrous methanol or diethyl ether.
  • Final purification is achieved by column chromatography.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of the synthesized compounds.

Summary Table of Preparation Methods

Method Key Steps Reagents Conditions Yield Advantages Limitations
Phosphoryl Chloride-mediated Quinoline Synthesis Halogenation, methoxylation, radical chlorination POCl3, DMF, NCS, BPO 15–80 °C, reflux, 6–12 h ~23.5% overall Short synthesis time, fewer steps Moderate yield, requires careful temperature control
Aminoflavone Condensation and Cyclization Condensation with salicylaldehydes, cyclization Aminoflavone, salicylaldehyde, CHCl3, HCHO Reflux, 4 h Not specified Versatile for flavone derivatives Indirect for target compound, multi-step

Research Findings and Analysis

  • The phosphoryl chloride method provides a practical route to halogenated chromen-2-one derivatives with improved efficiency.
  • Radical chlorination using N-chlorosuccinimide and benzoyl peroxide is effective for introducing chlorine substituents on aromatic rings.
  • The use of salt of wormwood and dry tetracol phenixin as additives enhances reaction selectivity and yield.
  • The overall synthetic strategy balances reaction time, yield, and purity, making it suitable for scale-up in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrocoumarins.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of chromanone, including 6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one, exhibit significant anticancer properties. A study demonstrated that modifications at specific positions enhance cytotoxicity against cancer cell lines, with IC50 values ranging from 5 µM to 20 µM for similar compounds. The compound has been shown to induce apoptosis in various cancer cells and inhibit tumor growth through multiple pathways, including the activation of p53 and inhibition of pro-inflammatory cytokines .

2. Anti-inflammatory Effects
This compound has been investigated for its potential to modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, thus contributing to its anti-inflammatory properties. Studies have shown that derivatives can effectively reduce inflammation in preclinical models.

3. Antimicrobial Properties
this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have reported minimum inhibitory concentrations (MIC) as low as 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves cyclization reactions under specific conditions. Common methods include:

  • Starting Materials : 4-phenyl-2-butanone and bromine.
  • Catalysts : Bases such as sodium hydroxide or potassium carbonate.
  • Solvents : Ethanol or acetonitrile.

These synthetic routes are optimized for higher yields and purity, often utilizing continuous flow reactors for industrial production.

Table: Comparison of Biological Activities

Activity Mechanism Reference
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantScavenges free radicals

Case Studies

Case Study 1: Anticancer Research
A study focused on the anticancer effects of chromanone derivatives found that structural modifications significantly impacted their cytotoxicity against breast cancer cells. The study highlighted the importance of the bromine substituent in enhancing binding affinity to cancer targets, leading to improved therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy
In an investigation into antimicrobial properties, this compound was tested against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential for development into a therapeutic agent for infectious diseases .

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one - Br (C6)
- 2-Cl-phenyl (C3)
- Phenyl (C4)
C₂₁H₁₂BrClO₂ 403.68 Enhanced electrophilicity due to Br; steric hindrance from 2-Cl-phenyl affects packing .
6-Bromo-2-(2-chlorophenyl)chromen-4-one
(CAS 88953-01-9)
- Br (C6)
- 2-Cl-phenyl (C2)
C₁₅H₈BrClO₂ 339.58 Simpler structure; lacks C3 and C4 substituents. Hazardous if swallowed (GHS Risk Code 22) .
6-Bromo-3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one - Br (C6)
- Piperazinyl-carbonyl group (C3)
- 3-Cl-phenyl (piperazine)
C₂₀H₁₅BrClN₂O₃ 463.70 Piperazine moiety enhances potential CNS activity; increased solubility in polar solvents.
6-Bromo-3'-methylflavone
(6-Bromo-2-m-tolyl-4H-chromen-4-one, CAS 339588-78-2)
- Br (C6)
- 3-methylphenyl (C2)
C₁₆H₁₁BrO₂ 315.16 Methyl group at C3' reduces steric bulk compared to 2-Cl-phenyl; lower toxicity (Xn hazard).
8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one - Br (C8)
- Cl (C6)
- 4-OH-phenyl (C3)
- Methyl (C4)
C₁₆H₁₁BrClO₃ 366.61 Hydroxyl group enables hydrogen bonding; Cl and Br enhance halogen bonding in crystals .
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
(CAS 263364-78-9)
- Br (C6)
- 4-OCH₃-phenyl (C3)
- Methyl (C4)
C₁₇H₁₃BrO₃ 345.19 Methoxy group improves solubility; methyl at C4 reduces conformational flexibility.

Structural and Electronic Differences

  • Substituent Position : The placement of bromine (C6 vs. C8) and chlorine (C2 vs. C6) significantly alters electronic density. For example, 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one has dual halogen atoms, increasing polarity and enabling halogen bonding .
  • Aromatic Groups : The 2-chlorophenyl group in the target compound induces stronger steric effects than 3-methylphenyl (in 6-Bromo-3'-methylflavone) or 4-methoxyphenyl (in CAS 263364-78-9), affecting molecular packing and crystallinity .

Q & A

Q. What are the common synthetic routes for 6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one?

The synthesis typically involves cyclocondensation or chalcone cyclization. For example, 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one can react with substituted thiosemicarbazones in chloroform-ethanol under reflux to form the target compound . Alternative routes include DMSO/I₂-mediated cyclization of chalcone intermediates derived from brominated benzaldehyde precursors . Optimization of reaction conditions (e.g., solvent ratios, temperature) is critical for yield improvement.

Q. How is the compound characterized post-synthesis?

Characterization relies on spectral data (¹H/¹³C NMR, IR) and X-ray crystallography. For instance, intramolecular hydrogen bonding (N–H⋯O) and dihedral angles between aromatic rings are resolved via single-crystal X-ray diffraction, often refined using SHELXL . Mass spectrometry confirms molecular weight, while elemental analysis validates purity .

Q. What initial biological screening methods are used for this chromen-2-one derivative?

Antimicrobial activity is assessed via agar diffusion or broth dilution assays against Gram-positive/negative bacteria and fungi. Structure-activity relationship (SAR) studies focus on substituent effects (e.g., bromo and chloro groups) on inhibitory potency . Cytotoxicity assays (e.g., MTT) are employed for anticancer potential, with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from differences in assay protocols, cell lines, or compound purity. To address this:

  • Standardize experimental conditions (e.g., solvent controls, incubation time).
  • Perform dose-response curves with triplicate measurements.
  • Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cell-based tests) .
  • Use structural analogs to isolate substituent-specific effects (e.g., replacing 2-chlorophenyl with fluorophenyl groups) .

Q. What computational methods model the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like topoisomerase II or bacterial gyrase. Dynamics simulations (MD, 50–100 ns) assess stability of ligand-protein complexes. Electrostatic potential maps (DFT calculations) highlight nucleophilic/electrophilic regions influencing reactivity . For crystallographic data, ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .

Q. How is the crystal structure analyzed to confirm stereochemical properties?

Single-crystal X-ray diffraction data (e.g., CCDC entry) are refined using SHELXL, with puckering parameters (Q, θ, φ) quantifying ring conformations. Hydrogen-bonding networks (e.g., N–H⋯O) and dihedral angles (e.g., 85.61° between chromene and benzene planes) are validated against literature standards . SHELXTL or OLEX2 interfaces assist in handling twinned or high-symmetry data .

Q. What strategies optimize yield in multi-step syntheses?

  • Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates.
  • Catalyst screening : CuCl₂ or I₂ in DMSO improves cyclization efficiency for chalcone intermediates .
  • Solvent selection : Ethanol-chloroform (1:2) mixtures enhance recrystallization yields .

Q. How is regioselectivity achieved during bromination/chlorination?

Electrophilic aromatic substitution (EAS) is guided by directing groups. For example, bromine at position 6 of the chromene ring is stabilized by electron-withdrawing effects of the carbonyl group. Steric hindrance from the 2-chlorophenyl substituent further directs halogenation to specific positions .

Methodological Notes

  • Crystallography : Use SHELXD for phase problem resolution in small-molecule structures .
  • SAR Studies : Compare analogs like 4-(4-Bromophenyl)-7,7-dimethyl derivatives to identify critical pharmacophores .
  • Data Reproducibility : Archive raw spectral/crystallographic data in repositories (e.g., CCDC, PubChem) for cross-validation.

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